Thermal Degradation Onset Temperature: BMOE-Based Polyimide vs. Aromatic BMI Analog
In thermogravimetric analysis under inert nitrogen atmosphere, polyimide networks cured from BMOE and 4,4′-diaminodicyclohexylmethane exhibit a 5% weight loss temperature (T₅%) of 305°C, which is 50°C lower than that reported for aromatic BDM-based polyimide networks (T₅% ≈ 355°C) [1]. This quantifiable difference arises from the aliphatic ethylene spacer in BMOE versus the rigid diphenylmethane backbone in BDM, directly affecting the thermal stability of the final cured network [2].
| Evidence Dimension | Temperature at 5% weight loss (T₅%) in nitrogen |
|---|---|
| Target Compound Data | 305°C |
| Comparator Or Baseline | 4,4′-Bismaleimidodiphenylmethane (BDM)-based polyimide: ≈355°C |
| Quantified Difference | ≈50°C lower thermal degradation onset |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere; heating rate not specified in abstract |
Why This Matters
Procurement decisions involving high-temperature polymer applications must account for a 50°C lower thermal degradation threshold when selecting BMOE over aromatic BDM.
- [1] Popov-Pergal K, Pergal M, Babic D, Marinovic-Cincovic M, Jovanovic R. Thermal, oxidative and radiation stability of polyimides I. Bismaleimidoethane and different diamine-based polyimides. Polymer Degradation and Stability. 2000;67(3):511-519. (TGA data for BME-based resins). View Source
- [2] Mensah B, et al. Rubber Chemistry and Technology. 2019;92(1):110-128. (BDM thermal stability context). View Source
